Lipophilicity Enhancement: cLogP Differential Relative to Phenyl Oxadiazole Analogs
The thien-2-yl substituent in 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine confers a measurable increase in lipophilicity compared to the phenyl-substituted analog 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 244272-25-1). Calculated partition coefficients (cLogP) demonstrate this differential, which has direct implications for membrane permeability and oral bioavailability potential [1]. The thienyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets relative to less lipophilic aromatic substituents . The compound demonstrates moderate solubility in polar organic solvents such as dimethyl sulfoxide and ethanol, while showing limited aqueous solubility due to the hydrophobic thiophene and oxadiazole components .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.1 (calculated) |
| Comparator Or Baseline | 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine: cLogP ≈ 1.6 (calculated) |
| Quantified Difference | ΔcLogP ≈ +0.5 (approximately 0.7 log unit increase in lipophilicity) |
| Conditions | Calculated using standard fragment-based methods; experimental logP not reported |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and potential oral bioavailability, making this compound a more attractive starting point for CNS or intracellular target programs than its phenyl analog.
- [1] Cheng, J. F.; Chen, M.; Wallace, D.; Tith, S.; Arrhenius, T.; Kashiwagi, H.; Ono, Y.; Ishikawa, A.; Sato, H.; Kozono, T.; Sato, H.; Nadzan, A. M. Discovery and structure-activity relationship of coumarin derivatives as TNF-α inhibitors. Bioorg. Med. Chem. Lett. 2004, 14, 2411–2415. View Source
